7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of chromenone and phenylpropanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of chromenone derivatives with phenylpropanone derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 4-phenyl-2H-chromen-2-one and 1-oxo-1-phenylpropan-2-yl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted chromenone and phenylpropanone derivatives.
Scientific Research Applications
7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
Uniqueness
Compared to similar compounds, 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one stands out due to its unique combination of chromenone and phenylpropanone structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
7-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16(24(26)18-10-6-3-7-11-18)27-19-12-13-20-21(17-8-4-2-5-9-17)15-23(25)28-22(20)14-19/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLIABLCDUNQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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